(N2Z,N6E)-N2,N6-bis(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pyridine-2,6-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain a pyridine-2,6-dicarboxamide moiety and two 4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene moieties . Pyridine-2,6-dicarboxamide is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The 4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene moiety is a derivative of benzo[d]thiazol-2(3H)-one, which is a heterocyclic compound containing a benzene fused to a thiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a central pyridine ring, with the two 4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene moieties attached at the 2 and 6 positions . The exact structure would need to be confirmed by techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some properties, such as solubility, melting point, and boiling point, could potentially be predicted using computational chemistry methods .Future Directions
Future research on this compound could involve determining its exact structure, synthesizing it, studying its reactivity, and testing its biological activity. This could potentially lead to the discovery of new reactions, the development of new synthetic methods, or the discovery of new biological targets .
properties
IUPAC Name |
2-N,6-N-bis(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)pyridine-2,6-dicarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2N5O2S2/c1-29-18-12(24)6-3-10-16(18)33-22(29)27-20(31)14-8-5-9-15(26-14)21(32)28-23-30(2)19-13(25)7-4-11-17(19)34-23/h3-11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZCIDJTEPRECW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=NC(=CC=C3)C(=O)N=C4N(C5=C(C=CC=C5S4)F)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2N5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(N2Z,N6E)-N2,N6-bis(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pyridine-2,6-dicarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.